molecular formula C14H11N3O2S B3574272 N-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide

N-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide

Cat. No.: B3574272
M. Wt: 285.32 g/mol
InChI Key: KMAVNTJPIIIOPH-UHFFFAOYSA-N
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Description

N-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide is a heterocyclic compound that combines a pyrido[1,2-a]pyrimidine core with a thiophene ring

Properties

IUPAC Name

N-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-9-4-2-6-17-12(9)15-8-10(14(17)19)16-13(18)11-5-3-7-20-11/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAVNTJPIIIOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C(C2=O)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and β-ketoesters under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using a thiophene boronic acid derivative and a halogenated pyrido[1,2-a]pyrimidine intermediate.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a carboxylic acid derivative and an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrido[1,2-a]pyrimidine core, potentially converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrido[1,2-a]pyrimidine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Halogenated or nucleophile-substituted derivatives

Scientific Research Applications

N-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its heterocyclic structure, which is common in many bioactive molecules.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies, including binding assays and molecular docking simulations.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-oxopyrido[1,2-a]pyrimidine derivatives
  • Thiophene-2-carboxamide derivatives
  • Pyrido[1,2-a]pyrimidine-thiophene hybrids

Uniqueness

N-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide is unique due to the specific combination of the pyrido[1,2-a]pyrimidine core and the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can lead to novel interactions with biological targets or unique material properties, distinguishing it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide
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N-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide

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